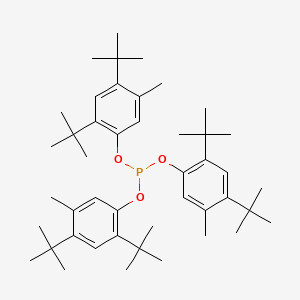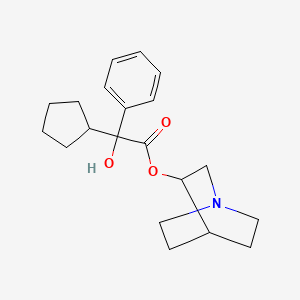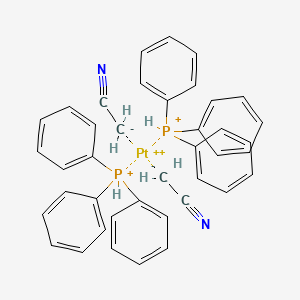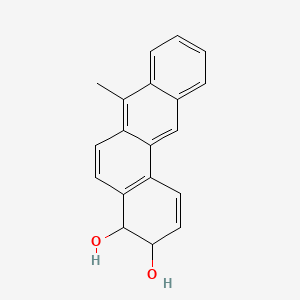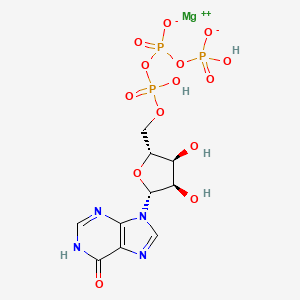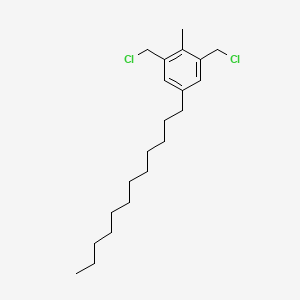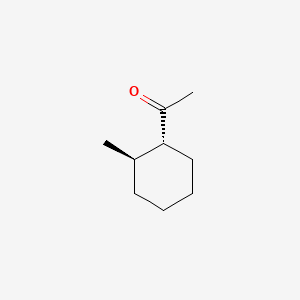
trans-1-(2-Methylcyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O. It is a ketone derivative of 2-methylcyclohexanol, featuring a cyclohexyl ring with a methyl group at the second position and a ketone functional group at the first carbon of the ethane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-methylcyclohexanol with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanol to form the desired ketone.
Oxidation of Alcohols: Another method is the oxidation of 2-methylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC). The oxidation process converts the alcohol group to a ketone.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone to the corresponding secondary alcohol, 2-methylcyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially when functionalized with leaving groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles and leaving groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: 2-Methylcyclohexanol.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-1-(2-Methylcyclohexyl)ethan-1-one is used as a synthetic intermediate in organic chemistry for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug synthesis and as a potential therapeutic agent. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which trans-1-(2-Methylcyclohexyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
cis-1-(2-Methylcyclohexyl)ethan-1-one: The cis isomer of the compound, which has a different spatial arrangement of atoms.
2-Methylcyclohexanol: The alcohol precursor to the ketone.
trans-2-Methylcyclohexanol: Another cyclohexanol isomer with a different position of the methyl group.
Uniqueness: trans-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific structural features, which influence its reactivity and biological activity. The trans configuration and the presence of the ketone group make it distinct from its cis isomer and other related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
5222-61-7 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |
Clave InChI |
VZELQXKHIHNPLU-VXNVDRBHSA-N |
SMILES isomérico |
C[C@@H]1CCCC[C@H]1C(=O)C |
SMILES canónico |
CC1CCCCC1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



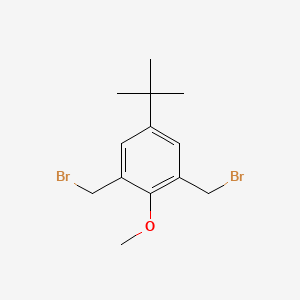
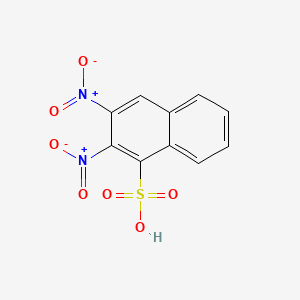
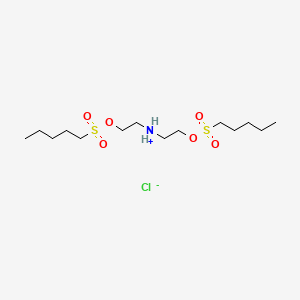
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

